![molecular formula C22H19ClN2O4S B611508 TUG-1375](/img/structure/B611508.png)
TUG-1375
描述
TUG-1375 是一种有效的游离脂肪酸受体 2 (FFA2/GPR43) 激动剂,FFA2/GPR43 是一种 G 蛋白偶联受体。 该化合物具有 6.69 的 pKi 值,以其高溶解度、化学稳定性和良好的药代动力学特性而闻名 。 This compound 对其他受体(如 FFA3、FFA4、PPARα、PPARγ、PPARδ、LXRα 或 LXRβ)无活性 .
科学研究应用
Pharmacological Properties
TUG-1375 has been characterized by several pharmacological properties:
- Potency : It exhibits a potency approximately 50-fold greater than propionate, a natural agonist of FFA2, in inhibiting lipolysis in murine adipocytes .
- Reduced Lipophilicity : Compared to its pyrrolidine predecessor, this compound shows significantly reduced lipophilicity (50-fold), which may enhance its therapeutic profile .
3.1. Inhibition of Glucose-Stimulated Insulin Secretion (GSIS)
Research indicates that this compound inhibits GSIS in human pseudoislets. In a study, the compound was shown to reduce GSIS significantly, with effects reversible by the FFA2 antagonist CATPB .
Compound | Concentration (µM) | % Inhibition of GSIS |
---|---|---|
This compound | 100 | 85% |
4-CMTB | 100 | 85% |
CATPB (antagonist) | - | Reversal observed |
3.2. Neutrophil Chemotaxis
This compound has also been studied for its ability to induce chemotaxis in human neutrophils. This property suggests its potential application in treating inflammatory conditions .
Potential Therapeutic Applications
The implications of this compound's actions suggest several therapeutic applications:
- Obesity Management : By inhibiting lipolysis and regulating metabolism, this compound could serve as a treatment for obesity-related conditions.
- Diabetes Treatment : Its role in modulating insulin secretion positions it as a candidate for managing type 2 diabetes.
- Anti-inflammatory Treatments : Given its effects on neutrophil chemotaxis, it could be explored for conditions involving excessive inflammation.
5.1. Preclinical Studies on Metabolic Disorders
In preclinical models, this compound demonstrated significant effects on metabolic parameters, suggesting its utility in metabolic syndrome management. In murine models, it effectively reduced weight gain and improved insulin sensitivity .
5.2. Clinical Relevance
While this compound has not yet advanced to clinical trials, its pharmacokinetic properties and biological activities indicate substantial potential for future drug development targeting FFA2 receptors .
作用机制
TUG-1375 通过激活游离脂肪酸受体 2 (FFA2/GPR43) 发挥作用。 该受体被生理浓度的短链脂肪酸(如乙酸和丙酸)激活 。 FFA2 的激活导致对代谢、食欲、脂肪积累和炎症反应的调节 。 涉及的分子靶点和途径包括 G 蛋白偶联受体信号通路 .
生化分析
Biochemical Properties
TUG-1375 plays a crucial role in biochemical reactions due to its interaction with the free fatty acid receptor 2 (FFA2/GPR43) . It is inactive on FFA3, FFA4, PPARα, PPARγ, PPARδ, LXRα, or LXRβ .
Cellular Effects
As an agonist of FFA2/GPR43, it is expected to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is primarily through its action as an agonist of FFA2/GPR43 . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in metabolic pathways through its interaction with FFA2/GPR43 . It may interact with enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
准备方法
合成路线和反应条件
TUG-1375 通过一系列化学反应合成,这些反应涉及用噻唑烷核心替换先前公开的 FFA2 激动剂的中心吡咯烷核心 。 该合成涉及对噻唑烷核心的 2 位和 3 位进行修饰 。 详细的合成路线和反应条件是专有的,未公开。
工业生产方法
现有的文献中没有明确详细说明 this compound 的工业生产方法。 它通常在受控条件下的研究实验室中生产,以确保高纯度和稳定性 .
化学反应分析
反应类型
TUG-1375 会发生各种化学反应,包括:
氧化: 该反应涉及添加氧或去除氢。
还原: 该反应涉及添加氢或去除氧。
取代: 该反应涉及用另一种原子或原子团替换一个原子或原子团。
常用试剂和条件
现有的文献中没有明确详细说明这些反应中常用的试剂和条件。 此类反应的典型试剂包括氧化剂、还原剂和各种催化剂 .
主要产物
从这些反应中形成的主要产物取决于所用试剂和条件。 关于产品的信息尚未公开 .
相似化合物的比较
类似化合物
丙酸: FFA2 的内源性配体。
乙酸: FFA2 的另一个内源性配体。
丁酸: 激活 FFA2 的短链脂肪酸。
独特性
与其他 FFA2 激动剂相比,TUG-1375 由于其高效力、降低的亲脂性和良好的药代动力学特性而具有独特之处 。 与吡咯烷铅结构相比,它具有显着提高的效力(在 cAMP 测定中提高了 7 倍)和降低的亲脂性(clogP 降低了 50 倍) .
生物活性
TUG-1375 is a synthetic compound designed as a selective agonist for the free fatty acid receptor 2 (FFA2/GPR43). This receptor plays a crucial role in various physiological processes, including metabolism regulation, appetite control, fat accumulation, and inflammatory responses. The following sections provide an overview of this compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of FFA2/GPR43
FFA2 is a G protein-coupled receptor (GPCR) primarily activated by short-chain fatty acids (SCFAs), which are metabolites produced by gut microbiota during dietary fiber fermentation. Activation of FFA2 has been associated with anti-inflammatory effects and modulation of energy metabolism, making it a target for treating metabolic diseases and inflammatory disorders.
Pharmacological Properties of this compound
This compound was developed to enhance the potency and selectivity of FFA2 activation compared to previous agonists. Key pharmacological properties include:
- Potency : this compound exhibits significantly increased potency (7-fold improvement in cAMP assays) compared to earlier compounds targeting FFA2 .
- Selectivity : It demonstrates high selectivity for FFA2 over related receptors such as FFA1, FFA3, and FFA4, making it a valuable tool for studying FFA2 function .
- Pharmacokinetics : The compound has favorable pharmacokinetic properties, including high solubility and stability in biological systems. It shows good metabolic stability in human liver microsomes and low plasma protein binding .
This compound activates FFA2 through a mechanism that involves:
- G Protein Activation : Upon binding to FFA2, this compound activates G proteins, leading to downstream signaling cascades that influence cellular responses.
- Inhibition of Lipolysis : In murine adipocytes, this compound effectively inhibits isoproterenol-induced lipolysis with a potency 50-fold greater than the natural agonist propionate . This suggests its potential role in regulating energy balance and fat metabolism.
- Stimulation of GLP-1 Secretion : Activation of FFA2 by this compound has been linked to increased secretion of glucagon-like peptide-1 (GLP-1), which is beneficial for glucose metabolism and appetite regulation .
Table 1: Summary of Key Research Findings on this compound
Implications for Therapeutic Applications
Given its biological activity, this compound holds promise for therapeutic applications in:
- Metabolic Disorders : Due to its ability to regulate lipid metabolism and enhance insulin sensitivity through GLP-1 secretion.
- Inflammation : Its anti-inflammatory properties may be beneficial in treating conditions like obesity-related inflammation and type 2 diabetes.
属性
IUPAC Name |
(2R,4R)-2-(2-chlorophenyl)-3-[4-(3,5-dimethyl-1,2-oxazol-4-yl)benzoyl]-1,3-thiazolidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O4S/c1-12-19(13(2)29-24-12)14-7-9-15(10-8-14)20(26)25-18(22(27)28)11-30-21(25)16-5-3-4-6-17(16)23/h3-10,18,21H,11H2,1-2H3,(H,27,28)/t18-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAMDGBOOPJHJQ-GHTZIAJQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC=C(C=C2)C(=O)N3C(CSC3C4=CC=CC=C4Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C)C2=CC=C(C=C2)C(=O)N3[C@@H](CS[C@@H]3C4=CC=CC=C4Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。